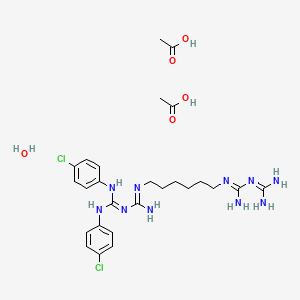
Chlorhexidine diacetate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorhexidine diacetate hydrate is an antiseptic and disinfectant used in research on gingivitis and plaque control . It is also used for the prevention of microbial growth in chromatography resins . The molecular formula of Chlorhexidine diacetate hydrate is C22H30Cl2N10 • (C2H4O2)2 and it has a molecular weight of 625.6 .
Molecular Structure Analysis
The molecular structure of Chlorhexidine diacetate hydrate consists of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .Physical And Chemical Properties Analysis
Chlorhexidine diacetate hydrate is an odorless white crystalline powder . It is unstable at temperatures above 70°C or at pH below 5 . The solubilities of the salts in water are Digluconate, >70%; Diacetate, 1.8%. Chlorhexidine is soluble in alcohol, glycerol, propylene glycol, and polyethylene glycols .Aplicaciones Científicas De Investigación
Dental Applications : Chlorhexidine (CHX) is effective in treating oral bacterial infections. Its solubility and aggregation properties vary depending on the type of salt present in the solution, influencing its application in dental care. For instance, gluconate enhances the amount of CHX diacetate in solution, which may be beneficial for slow-release formulations in dentistry (Zeng et al., 2009).
Antimicrobial Activity : Chlorhexidine diacetate has demonstrated antimicrobial activity against a variety of pathogens, including Pseudomonas aeruginosa. Its efficacy is influenced by the presence of other compounds, like benzalkonium chloride, and can respond differently to biocide residues (Thomas et al., 2005).
Controlled Release Formulations : Studies have focused on controlled release of chlorhexidine from dental materials. For example, the release from a urethane dimethacrylate and triethylene glycol dimethacrylate resin system can be effectively controlled by chlorhexidine diacetate content and pH (Anusavice et al., 2006).
Allergic Reactions : While chlorhexidine is an effective antiseptic, there is an increasing number of reports of hypersensitivity reactions, including allergic contact dermatitis and anaphylaxis. This highlights the need for caution in its widespread use, especially in healthcare settings (Spoerl et al., 2016).
Nanoparticle Technology : Recent advancements involve the use of nanoparticle technology for sustained and controlled delivery of chlorhexidine. This approach may offer benefits such as increased local dose and duration of delivery, potentially enhancing its effectiveness in oral medicine (Garner & Barbour, 2015).
Cytotoxicity Considerations : There is research indicating that chlorhexidine can have cytotoxic effects on human cells, such as fibroblasts, myoblasts, and osteoblasts. This underscores the importance of considering its concentration and exposure duration in clinical applications (Liu et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
acetic acid;2-[N'-[6-[[amino-(diaminomethylideneamino)methylidene]amino]hexyl]carbamimidoyl]-1,3-bis(4-chlorophenyl)guanidine;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-22(32-18-11-7-16(24)8-12-18)34-21(28)30-14-4-2-1-3-13-29-20(27)33-19(25)26;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H6,25,26,27,29,33)(H4,28,30,31,32,34);2*1H3,(H,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFIDZGAQWOLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)N)N)NC2=CC=C(C=C2)Cl)Cl.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40Cl2N10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorhexidine diacetate hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, [1a,3a(Z)]-](/img/structure/B8073726.png)
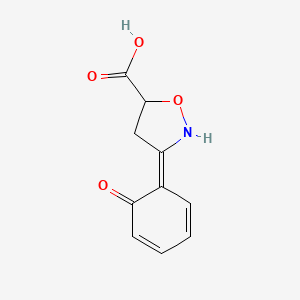
![6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine](/img/structure/B8073739.png)
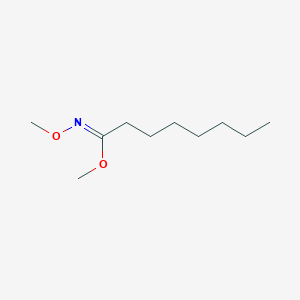

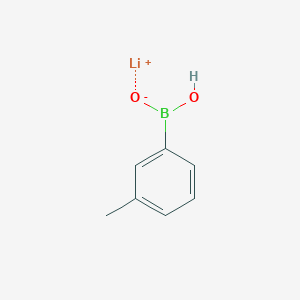
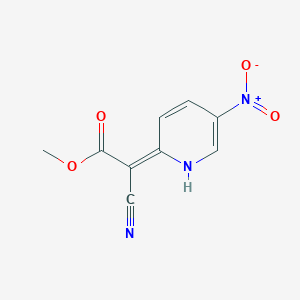
![(19Z,21Z,25Z,27Z,29Z,31Z)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B8073770.png)
![2-[[(E)-hydrazinylidenemethyl]-methylamino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B8073786.png)
![(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B8073797.png)

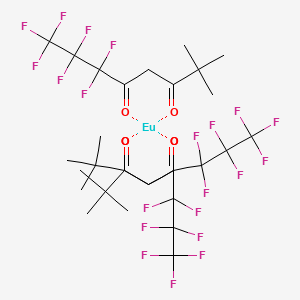
![tetrasodium;2-[carboxylatomethyl-[[(3E)-3-[[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-(2-sulfonatophenyl)methylidene]-2-methyl-6-oxo-5-propan-2-ylcyclohexyl]methyl]amino]acetate](/img/structure/B8073823.png)